molecular formula C13H11N3O B11758278 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11758278
M. Wt: 225.25 g/mol
InChI Key: VSTLNVWZZPDWTI-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2190524-60-6) is a benzyl-protected derivative of the privileged [1,2,4]triazolo[1,5-a]pyridine heterocyclic scaffold, which is recognized in medicinal chemistry for its strong potential in kinase inhibition research . This compound serves as a key chemical intermediate for the discovery and development of novel therapeutic agents, particularly in oncology. The [1,2,4]triazolo[1,5-a]pyridine core is isoelectronic with purine bases, allowing it to function as a bioisostere in the design of molecules that target ATP-binding sites in kinases . Kinase inhibitors bearing this scaffold have demonstrated promise in targeting pathways involved in proliferative diseases, including cancer, as well as angiogenesis-mediated conditions such as age-related macular degeneration and diabetic retinopathy . With a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol , this chemical building block is supplied to researchers for use in discovery chemistry and hit-to-lead optimization campaigns. Researchers can leverage the benzyloxy group for further synthetic manipulation, deprotection to access hydroxyl analogs, or incorporation into larger, more complex target molecules. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and adhering to all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14-10-15-16(13)8-12/h1-8,10H,9H2

InChI Key

VSTLNVWZZPDWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C=C2

Origin of Product

United States

Preparation Methods

Acetohydrazide Derivatives and Arylidenemalononitriles

A classic method involves reacting 2′-acetyl-2-cyanoacetohydrazide (2 ) with arylidenemalononitriles (3 ) in the presence of piperidine. This approach yields the triazolo[1,5-a]pyridine core (4 ) via a two-step process:

  • Transamidation : Formation of a Schiff base intermediate.

  • Cyclization : Intramolecular nucleophilic attack to form the fused ring system.

Reaction Conditions :

ComponentDetails
Reagents2′-acetyl-2-cyanoacetohydrazide, arylidenemalononitrile, piperidine
SolventEthanol or solvent-free conditions
TemperatureRoom temperature to reflux
YieldNot explicitly reported, but analogous reactions achieve 40–60%

This method is versatile for introducing substituents at the 6-position, which can later be functionalized with benzyloxy groups.

Catalytic Cyclization with Acetoacetanilide and Aldehydes

A heterogeneous catalytic approach using a zinc(ii) complex supported on magnetite nanoparticles enables solvent-free synthesis of triazolo[1,5-a]pyrimidines. While focused on pyrimidines, this method can be adapted for pyridine derivatives:

  • Schiff Base Formation : Reaction of 3-amino-1,2,4-triazole with aldehydes.

  • Cyclization : Intramolecular attack involving acetoacetanilide.

Optimized Conditions :

ParameterValue
CatalystCuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] (0.003 g)
Temperature60°C
Reaction Time25–30 minutes
Yield85–92% for analogous pyrimidines

Direct Incorporation During Cyclization

For streamlined synthesis, benzyl-protected hydroxyl groups can be introduced early in the reaction sequence. For instance, using benzyl-protected acetohydrazides or malononitriles in cyclization reactions.

Comparative Analysis of Synthetic Routes

The following table summarizes key methodologies, highlighting their advantages and limitations:

MethodCore Formation StrategyFunctionalization StepYield RangeKey References
Acetohydrazide + AlkyneCyclization with piperidinePost-hydrolysis benzyl40–60%
Catalytic Zinc ComplexSolvent-free, heterogeneous cat.Post-hydrolysis benzyl85–92%
Direct Benzyl ProtectionPre-functionalized precursorsN/AN/A

Challenges and Optimization Strategies

  • Regioselectivity : Controlling substitution at the 6-position requires precise precursor design.

  • Catalyst Efficiency : Homogeneous Pd catalysts (e.g., Pd₂(dba)₃) improve hydrolysis yields but increase costs.

  • Scalability : Solvent-free methods (e.g., ) reduce waste and enhance industrial applicability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic addition reactions are derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Triazolo-Pyridine Core

Table 1: Key Substituents and Their Impacts
Compound Substituent Position Key Properties/Activities Synthesis Method References
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine 6-BnO Enhanced lipophilicity; potential CNS activity Suzuki coupling or nucleophilic substitution
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br Precursor for cross-coupling; moderate toxicity Bromination of parent compound
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine 7-BnO Altered electronic effects; unknown bioactivity Microwave-mediated synthesis
8-Fluoro-6-bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 8-F Improved herbicidal activity Halogenation and fluorination

Key Observations :

  • Benzyloxy vs. Bromo : The 6-benzyloxy derivative exhibits higher solubility in organic solvents than the 6-bromo analog, which is critical for drug formulation .
  • Positional Effects : Substitution at the 6-position (vs. 7- or 8-) maximizes steric and electronic interactions with biological targets, as seen in herbicidal activity studies .

Comparison with Related Heterocyclic Systems

Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines (e.g., 2-amino derivatives) share a pyrimidine ring instead of pyridine. These compounds demonstrate broad antifungal and antiparasitic activities due to increased hydrogen-bonding capacity . For example, 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide shows potent antiproliferative activity (IC₅₀ < 1 µM) against cancer cell lines .

Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines, featuring a pyrazole ring fused to pyridine, exhibit distinct electronic properties. Derivatives with triazole moieties (e.g., 6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carbonitrile) show antimicrobial activity against E. faecium (MIC = 8 µg/mL) .

Structural Advantages of Triazolo-Pyridines :

  • Greater metabolic stability compared to pyrazolo-pyridines due to reduced ring strain.
  • Broader synthetic versatility (e.g., microwave-assisted synthesis in 15–30 minutes vs. multi-step routes for pyrazolo analogs) .

This compound

  • Microwave-Mediated Synthesis: Catalyst-free, one-pot reaction using enaminonitriles and benzohydrazides under microwave irradiation (yield: 85–92%) .
  • Suzuki Coupling : 6-Bromo precursor reacts with benzyloxy boronic acid in Pd-catalyzed cross-coupling (yield: 70–80%) .

Comparison with Other Derivatives

  • 6-Bromo Analog : Synthesized via direct bromination of the parent compound using NBS (N-bromosuccinimide) in DMF .
  • Triazolo[1,5-a]pyrimidines : Prepared via Biginelli-like heterocyclization with p-toluenesulfonic acid catalysis (yield: 60–90%) .

Key Findings :

  • The benzyloxy derivative’s anticancer activity is comparable to triazolo-pyrimidines but with improved selectivity .
  • Bromo and fluoro analogs excel in herbicidal applications, aligning with their role in disrupting plant amino acid biosynthesis .

Biological Activity

6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Chemical Formula : C13H12N4O
  • CAS Number : 2190524-60-6
  • Molecular Weight : 240.26 g/mol

The presence of the benzyloxy group and the triazole-pyridine framework contributes to its unique reactivity and biological profile.

Research indicates that compounds with a similar structure to this compound can act as inhibitors for various enzymes and receptors. Notably:

  • JAK1 and JAK2 Inhibition : These Janus kinases are crucial in cell signaling pathways related to immune responses and hematopoiesis. Inhibition of these kinases can lead to therapeutic effects in autoimmune diseases and cancers .
  • RORγt Inverse Agonism : This mechanism is significant in modulating immune responses, particularly in inflammatory conditions.

Biological Activity

The biological activities of this compound have been evaluated through various studies:

Antiproliferative Activity

A study highlighted the compound's antiproliferative effects against cancer cell lines. The IC50 values for specific cancer types were determined:

Cell LineIC50 (µM)
Breast0.013
Colon0.0165
Lung0.0121

These findings suggest that the compound may serve as a potential anticancer agent through mechanisms distinct from traditional chemotherapeutics .

Anti-inflammatory Effects

Additional research has indicated that similar triazolo compounds exhibit anti-inflammatory properties. For instance, compounds containing triazole rings have shown effective inhibition of NF-κB/AP-1 signaling pathways involved in inflammatory responses .

Case Study 1: JAK Inhibition

A series of experiments demonstrated that this compound effectively inhibited JAK1 and JAK2 activity in vitro. The inhibition resulted in decreased cell proliferation and altered cytokine production in immune cells.

Case Study 2: Cancer Therapeutics

In vivo studies using mouse models have shown that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The observed effects correlated with reduced angiogenesis and increased apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology : The [1,2,4]triazolo[1,5-a]pyridine core is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines. For 6-substituted derivatives like the benzyloxy variant, sodium hypochlorite (NaOCl) in ethanol at room temperature is a green and efficient oxidant (73% yield reported) . Alternative oxidants include Pb(OAc)₄, MnO₂, or iodine-based systems (e.g., I₂/KI), which may require higher temperatures or longer reaction times. Piperidine catalysis in ethanol under reflux is also effective for cyclocondensation reactions involving hydrazones and malononitrile derivatives (e.g., 58–68% yields) . Purity is optimized by solvent selection (e.g., ethanol for polar intermediates) and post-synthetic purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are employed to confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.68–7.93 ppm, NH signals at δ 8.42–9.92 ppm) and confirms substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1682 cm⁻¹, C≡N at ~2211 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 369 for triazolopyridines) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N, S within 0.3% of theoretical values) .

Q. How does the benzyloxy substituent at the 6-position influence the compound’s physicochemical properties?

  • Methodology : The benzyloxy group enhances lipophilicity (logP ↑), improving membrane permeability in biological assays. It also introduces steric bulk, potentially hindering π-π stacking in crystal lattices (reduced melting points vs. non-substituted analogs). Solubility in polar aprotic solvents (e.g., DMSO) is retained, facilitating in vitro testing. Comparative studies with 6-bromo or 6-methyl analogs show substituent-dependent variations in UV-Vis absorption maxima (Δλ = 10–15 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

  • Methodology : Derivatives with electron-withdrawing groups (e.g., Br, CF₃) at the 6-position exhibit enhanced activity against Gram-positive bacteria (Staphylococcus aureus MIC = 8–16 µg/mL) by inhibiting bacterial topoisomerase IV. Molecular docking studies suggest binding to the ATPase domain (ΔG = −9.2 kcal/mol). For antifungal activity (e.g., Candida albicans), the benzyloxy group may disrupt ergosterol biosynthesis via cytochrome P450 inhibition . Dose-dependent oxidative stress attenuation in C. elegans (e.g., 25–50 µM) further highlights dual mechanisms .

Q. How can researchers analyze contradictory data regarding the biological activity of this compound derivatives across different studies?

  • Methodology :

  • Assay Standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical isolates), culture media, and incubation time.
  • SAR Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-benzyloxy on MIC values) .
  • Metabolic Stability Testing : Evaluate hepatic microsome degradation rates (e.g., t₁/₂ in human liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
  • In Silico Modeling : Use QSAR models to reconcile discrepancies in IC₅₀ values (e.g., role of logD vs. H-bond acceptors) .

Q. What strategies are recommended for optimizing the regioselectivity in the synthesis of substituted this compound derivatives?

  • Methodology :

  • Catalyst Design : Use iodine or PIFA to direct cyclization to the 6-position (≥80% regioselectivity) .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor 6-substitution over 7-substitution by stabilizing transition-state charges .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., bis-cyclization) via rapid, uniform heating (e.g., 150°C, 20 min, 92% yield) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for 6-(Benzyloxy) derivatives, while others show negligible effects?

  • Methodology : Discrepancies arise from:

  • Cell Line Variability : Sensitive lines (e.g., MCF-7 breast cancer) vs. resistant lines (e.g., A549 lung cancer) .
  • Substituent Synergy : Co-presence of 2-amino or 8-fluoro groups enhances DNA intercalation (e.g., IC₅₀ = 2.1 µM vs. >50 µM for non-amino analogs) .
  • Apoptosis Pathway Specificity : Caspase-3 activation in leukemia cells (Jurkat) but not in solid tumors .

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